molecular formula C3H3NNa2O2S2 B082798 Disodium;2-(sulfidocarbothioylamino)acetate CAS No. 10387-36-7

Disodium;2-(sulfidocarbothioylamino)acetate

Cat. No. B082798
CAS RN: 10387-36-7
M. Wt: 195.18 g/mol
InChI Key: OJNKHIIGHSZLRH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;2-(sulfidocarbothioylamino)acetate, also known as Dithiothreitol (DTT), is a reducing agent used in biochemistry and molecular biology. It is a small molecule that is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is widely used in protein structure studies, enzymology, and other biochemical applications.

Mechanism Of Action

DTT works by breaking disulfide bonds in proteins and peptides. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds are important for protein stability and function, but they can also interfere with protein analysis. DTT reduces the disulfide bonds, breaking them apart and making the protein more accessible for further analysis.

Biochemical And Physiological Effects

DTT has no known physiological effects in humans. It is not used as a drug or medication. In biochemical applications, DTT can affect the activity and stability of proteins. It can also interfere with some assays and experiments, so it is important to use it carefully and appropriately.

Advantages And Limitations For Lab Experiments

DTT is a widely used reducing agent in biochemistry and molecular biology. Its main advantage is its ability to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is also relatively inexpensive and easy to use. However, DTT can interfere with some assays and experiments, so it is important to use it carefully and appropriately. It is also important to note that DTT is not stable in solution and can degrade over time, so fresh solutions should be prepared for each experiment.

Future Directions

There are several potential future directions for research involving DTT. One area of interest is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of interest is the development of new assays and techniques that can be used to study proteins and peptides without the need for reducing agents like DTT. Finally, there is ongoing research into the mechanisms of protein folding and stability, which could lead to new insights into the role of disulfide bonds and the use of reducing agents like DTT in protein analysis.

Synthesis Methods

DTT can be synthesized by reacting thioacetic acid with sodium hydroxide, followed by the addition of hydrogen sulfide gas. The reaction results in the formation of DTT, which can be purified by recrystallization.

Scientific Research Applications

DTT is a widely used reducing agent in biochemistry and molecular biology. It is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is used in protein structure studies, enzymology, and other biochemical applications. It is also used in the preparation of DNA samples for sequencing and other molecular biology techniques.

properties

CAS RN

10387-36-7

Product Name

Disodium;2-(sulfidocarbothioylamino)acetate

Molecular Formula

C3H3NNa2O2S2

Molecular Weight

195.18 g/mol

IUPAC Name

disodium;2-(sulfidocarbothioylamino)acetate

InChI

InChI=1S/C3H5NO2S2.2Na/c5-2(6)1-4-3(7)8;;/h1H2,(H,5,6)(H2,4,7,8);;/q;2*+1/p-2

InChI Key

OJNKHIIGHSZLRH-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+]

Canonical SMILES

C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+]

Origin of Product

United States

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